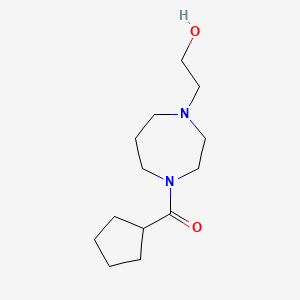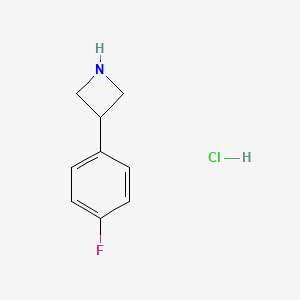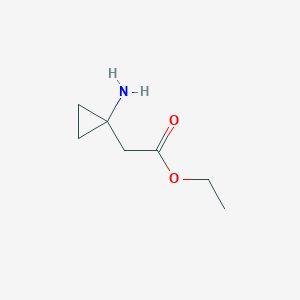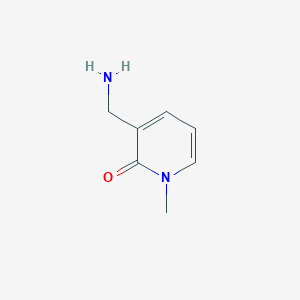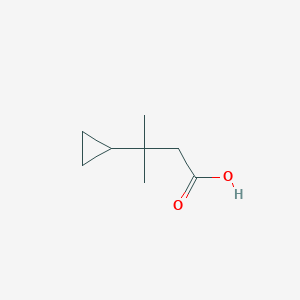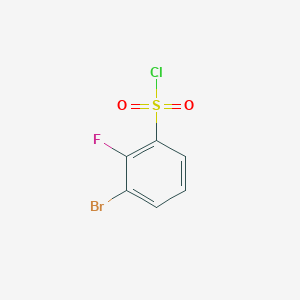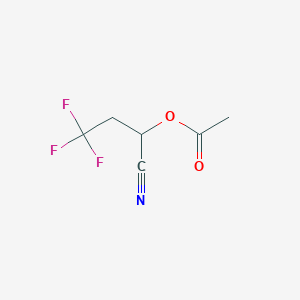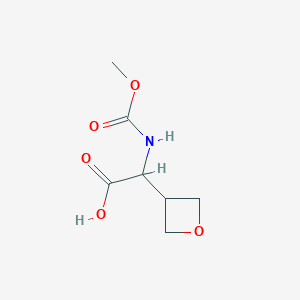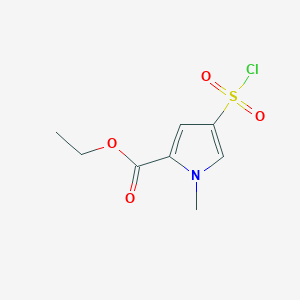
ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with a chlorosulfonyl group and an ethyl ester group
Mechanism of Action
Target of Action
Similar compounds, such as sulfonylurea herbicides, are known to inhibit the enzyme acetolactate synthase (als), a key enzyme in the protein synthesis of plants .
Mode of Action
Sulfonylurea herbicides, which share structural similarities, inhibit the als enzyme, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It’s known that the degradation of similar sulfonylurea herbicides often involves the cleavage of the sulfonylurea bridge, yielding the corresponding sulfonamide and heterocyclic amine .
Pharmacokinetics
Similar compounds, such as sulfonylurea herbicides, are known to be hydrolyzed in both acidic and basic media .
Result of Action
Similar compounds, such as sulfonylurea herbicides, are known to block the conduction of nerve impulses, resulting in a loss of local sensation .
Action Environment
The action, efficacy, and stability of ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, similar compounds, such as chlorimuron-ethyl, are known to be biodegradable and their degradation can be influenced by factors such as substrate concentration, pH, inoculum concentration, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 1-methyl-1H-pyrrole-2-carboxylate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting sulfonamide-based drugs.
Material Science: It is used in the development of novel materials with specific chemical properties, such as polymers and resins.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis for the preparation of β-lactams and other heterocycles.
Sulfonimidates: Compounds with a similar sulfur (VI) center, used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of a pyrrole ring with a chlorosulfonyl group and an ethyl ester group. This unique structure allows for a diverse range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Properties
IUPAC Name |
ethyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIKOURGUCCBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


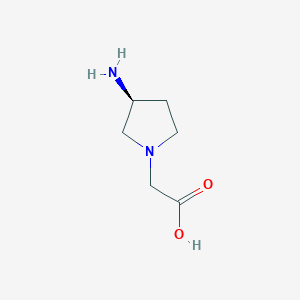

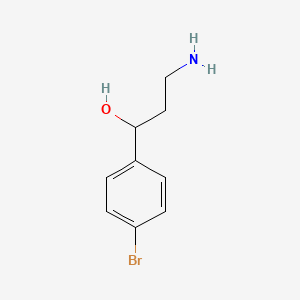
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride](/img/structure/B1374125.png)
